molecular formula C10H13NO3 B1396849 6-Isopropoxy-5-methylnicotinic acid CAS No. 1011558-18-1

6-Isopropoxy-5-methylnicotinic acid

Cat. No.: B1396849
CAS No.: 1011558-18-1
M. Wt: 195.21 g/mol
InChI Key: LKQCFAAHQMRPQF-UHFFFAOYSA-N
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Description

6-Isopropoxy-5-methylnicotinic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Biotransformation and Microbial Production

The enzymatic activity of certain bacterial strains, like Ralstonia/Burkholderia sp. strain DSM 6920, can be harnessed for the preparation of hydroxylated heterocyclic carboxylic acid derivatives through biotransformation. This process involves the regioselective mono-hydroxylation of educts like 6-methylnicotinate, leading to the production of various hydroxylated compounds, including 2-hydroxy-6-methylnicotinic acid, 2-hydroxy-6-chloronicotinic acid, and others. This showcases the bacteria's biotransformation abilities and its potential in microbial production for industrial applications (Tinschert et al., 2000).

Synthesis and Antibacterial Properties

6-Isopropoxy-5-methylnicotinic acid derivatives are also synthesized for their potential antibacterial properties. For instance, transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been synthesized and shown to exhibit antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Verma & Bhojak, 2018).

Catalytic Applications and Chemical Modification

The compound and its derivatives have been utilized in various catalytic and chemical modification processes. For example, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of protein N-terminals involves using derivatives of nicotinic acid, showcasing its role in chemical synthesis and modification (Tsumoto et al., 2003).

Structural and Molecular Analysis

The structural and molecular analysis of compounds involving 6-methylnicotinic acid derivatives has been a subject of research. Studies involving infrared multiple-photon dissociation spectroscopy, X-ray single crystal diffraction, and Hirshfeld surface analysis have been conducted to understand the molecular structure and interactions of these compounds, offering insights into their properties and potential applications in various fields (van Stipdonk et al., 2014).

Biochemical Analysis

Cellular Effects

6-Isopropoxy-5-methylnicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DHODH, the compound can alter the balance of nucleotide pools within the cell, leading to changes in gene expression and cellular signaling pathways. This can result in reduced cell proliferation and increased sensitivity to oxidative stress, as the cells may struggle to maintain adequate levels of nucleotides for DNA repair and replication .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DHODH. This enzyme is a key player in the pyrimidine biosynthesis pathway, and its inhibition by this compound leads to a reduction in the production of pyrimidine nucleotides. This reduction can cause a cascade of effects, including the activation of stress response pathways and alterations in gene expression. The compound’s binding to DHODH is likely mediated through specific interactions with the enzyme’s active site, preventing the normal catalytic activity of DHODH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to sustained inhibition of DHODH, resulting in prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert its inhibitory effects on DHODH without causing significant toxicity. At higher doses, the compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced, leading to potential damage to tissues and organs .

Metabolic Pathways

This compound is involved in the pyrimidine biosynthesis pathway, where it interacts with DHODH. This interaction affects the metabolic flux through the pathway, leading to changes in the levels of pyrimidine nucleotides. The compound’s inhibition of DHODH can also impact other metabolic pathways that rely on pyrimidine nucleotides, such as DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of binding proteins that sequester the compound in specific compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, its interaction with DHODH suggests that it may localize to mitochondria, where DHODH is typically found. This localization can enhance the compound’s inhibitory effects on the enzyme and influence mitochondrial function .

Properties

IUPAC Name

5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQCFAAHQMRPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729228
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011558-18-1
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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